molecular formula C11H11IO3 B13670182 Methyl 2-(4-acetyl-3-iodophenyl)acetate

Methyl 2-(4-acetyl-3-iodophenyl)acetate

Cat. No.: B13670182
M. Wt: 318.11 g/mol
InChI Key: BPMDSSFKAFPMAO-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 4-acetylphenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring. The resulting 4-acetyl-3-iodophenylacetic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or other oxidized derivatives of the acetyl group.

    Reduction Products: Alcohols or other reduced derivatives of the carbonyl group.

Scientific Research Applications

Methyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, especially those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and acetyl group can influence the compound’s binding affinity and specificity for these targets. The ester group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-iodophenyl)acetate: Similar structure but with the iodine atom at a different position on the benzene ring.

    Methyl 4-iodophenylacetate: Lacks the acetyl group, making it less complex.

    Methyl 2-(4-bromo-3-iodophenyl)acetate: Contains an additional bromine atom, which can alter its reactivity and applications.

Uniqueness

Methyl 2-(4-acetyl-3-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

methyl 2-(4-acetyl-3-iodophenyl)acetate

InChI

InChI=1S/C11H11IO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

BPMDSSFKAFPMAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)OC)I

Origin of Product

United States

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